molecular formula C9H12O3 B14713758 (1E)-7-oxocyclooctene-1-carboxylic acid CAS No. 17606-93-8

(1E)-7-oxocyclooctene-1-carboxylic acid

Cat. No.: B14713758
CAS No.: 17606-93-8
M. Wt: 168.19 g/mol
InChI Key: OGFYPNCPFHPVII-QPJJXVBHSA-N
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Description

(1E)-7-oxocyclooctene-1-carboxylic acid is an organic compound with the molecular formula C9H14O2 It is characterized by a cyclooctene ring with a carboxylic acid group and a ketone group at specific positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1E)-7-oxocyclooctene-1-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the use of cyclooctene as a starting material, which undergoes oxidation to introduce the ketone group, followed by carboxylation to form the carboxylic acid group. The reaction conditions often involve the use of oxidizing agents such as potassium permanganate or chromium trioxide, and carboxylation reagents like carbon dioxide under high pressure .

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. These methods often utilize catalysts to enhance the reaction rate and selectivity. For example, metal catalysts such as palladium or platinum can be employed in the oxidation step, while carboxylation can be facilitated by using metal carbonyl complexes .

Chemical Reactions Analysis

Types of Reactions

(1E)-7-oxocyclooctene-1-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The ketone group can be further oxidized to form carboxylic acids or other oxidized derivatives.

    Reduction: The ketone group can be reduced to form alcohols using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The carboxylic acid group can participate in substitution reactions to form esters, amides, or other derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.

    Substitution: Alcohols, amines, or other nucleophiles in the presence of catalysts or activating agents.

Major Products Formed

Scientific Research Applications

(1E)-7-oxocyclooctene-1-carboxylic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.

    Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored as a potential lead compound for drug development due to its ability to interact with biological targets.

    Industry: Utilized in the production of specialty chemicals and materials, including polymers and advanced materials.

Mechanism of Action

The mechanism of action of (1E)-7-oxocyclooctene-1-carboxylic acid involves its interaction with specific molecular targets. The carboxylic acid group can form hydrogen bonds with proteins or enzymes, potentially inhibiting their activity. The ketone group can participate in redox reactions, influencing cellular processes. These interactions can modulate various biological pathways, leading to the observed effects .

Comparison with Similar Compounds

Similar Compounds

    Cyclooctene-1-carboxylic acid: Lacks the ketone group, making it less reactive in certain chemical reactions.

    7-oxocyclooctane-1-carboxylic acid: Saturated analog, which may have different reactivity and biological activity.

    Cyclooctanone: Lacks the carboxylic acid group, limiting its applications in certain synthetic pathways.

Uniqueness

(1E)-7-oxocyclooctene-1-carboxylic acid is unique due to the presence of both a ketone and a carboxylic acid group on a cyclooctene ring.

Properties

CAS No.

17606-93-8

Molecular Formula

C9H12O3

Molecular Weight

168.19 g/mol

IUPAC Name

(1E)-7-oxocyclooctene-1-carboxylic acid

InChI

InChI=1S/C9H12O3/c10-8-5-3-1-2-4-7(6-8)9(11)12/h4H,1-3,5-6H2,(H,11,12)/b7-4+

InChI Key

OGFYPNCPFHPVII-QPJJXVBHSA-N

Isomeric SMILES

C1CCC(=O)C/C(=C\C1)/C(=O)O

Canonical SMILES

C1CCC(=O)CC(=CC1)C(=O)O

Origin of Product

United States

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